Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate physical and chemical properties
Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate. As a Senior Application Scientist, this document synthesizes known data with predictive analysis based on structurally related compounds, offering a robust resource for those engaged in research and development.
Molecular Identity and Physical Characteristics
Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate, with the CAS Number 1713163-10-0, is an organic compound featuring a thioether linkage and an ethyl ester functional group.[1] While specific experimental data for this compound is not widely available, its fundamental properties can be established and its physical characteristics can be predicted based on its constituent parts and data from analogous structures.
Table 1: Core Molecular and Predicted Physical Properties
| Property | Value | Source/Basis for Prediction |
| CAS Number | 1713163-10-0 | [1] |
| Molecular Formula | C₁₂H₁₆O₂S | [1] |
| Molecular Weight | 224.32 g/mol | [1] |
| Predicted Boiling Point | > 200 °C | Based on similar aromatic thioethers and ethyl esters.[2][3] |
| Predicted Melting Point | Not readily predictable; likely a liquid at room temperature | Based on the low melting points of related compounds like ethyl phenylacetate (-29 °C) and the common liquid state of similar thioethers.[2] |
| Predicted Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); insoluble in water. | Based on the nonpolar nature of the aromatic ring and thioether, and the polar ester group. |
| Predicted Appearance | Colorless to pale yellow liquid | Based on the appearance of similar organic esters and thioethers. |
Synthesis and Reactivity
The synthesis of Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate can be logically designed based on established methods for thioether formation. The most common and efficient method involves the nucleophilic substitution reaction between a thiol and an alkyl halide.
Proposed Synthesis Workflow
A plausible and efficient synthesis route involves the reaction of 2-ethylthiophenol with ethyl chloroacetate in the presence of a non-nucleophilic base. This reaction, a variation of the Williamson ether synthesis for thioethers, is widely applicable.
Caption: Proposed synthesis of Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate.
Step-by-Step Synthesis Protocol
-
Preparation: To a solution of 2-ethylthiophenol in a suitable solvent such as acetone or dimethylformamide (DMF), add an equimolar amount of a base like potassium carbonate.
-
Reaction: Stir the mixture at room temperature to facilitate the formation of the thiolate anion.
-
Addition: Add an equimolar amount of ethyl chloroacetate dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether and wash with water to remove any remaining impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the ethyl group on the phenyl ring, the ethyl group of the ester, the methylene protons adjacent to the sulfur, and the aromatic protons.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 4H | Aromatic protons |
| ~4.1 | Quartet | 2H | -OCH₂CH₃ |
| ~3.6 | Singlet | 2H | -S-CH₂-CO- |
| ~2.7 | Quartet | 2H | Phenyl-CH₂CH₃ |
| ~1.2 | Triplet | 3H | -OCH₂CH₃ |
| ~1.1 | Triplet | 3H | Phenyl-CH₂CH₃ |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Ester) |
| ~140-145 | Aromatic C-S & Aromatic C-CH₂CH₃ |
| ~125-135 | Aromatic CH |
| ~61 | -OCH₂CH₃ |
| ~35 | -S-CH₂-CO- |
| ~25 | Phenyl-CH₂CH₃ |
| ~14 | -OCH₂CH₃ & Phenyl-CH₂CH₃ |
Predicted IR Spectrum
The infrared spectrum will show characteristic absorption bands for the ester and aromatic functional groups.
Table 4: Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~2970 | Aliphatic C-H stretch |
| ~1740 | C=O stretch (Ester) |
| ~1200 | C-O stretch (Ester) |
| ~1450, 1580 | Aromatic C=C stretch |
Potential Applications in Drug Development
Thioether-containing compounds exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[5]
-
Antimicrobial Agents: The thioether linkage is present in numerous compounds with demonstrated antibacterial and antifungal properties.[5] These compounds can act by disrupting microbial cell membranes or inhibiting essential enzymes.[5]
-
Anticancer Agents: Many thioether derivatives have shown cytotoxic effects against various cancer cell lines.[6] Their mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation.[6]
-
Enzyme Inhibitors: The sulfur atom in thioethers can interact with metallic cofactors in enzymes, leading to their inhibition. This makes them potential candidates for targeting metalloenzymes involved in disease processes.
Toxicology and Safety
While specific toxicological data for Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate is not available, the toxicity of related compounds provides some guidance. Aromatic thiols have been shown to induce oxidative stress in human red blood cells.[7] Aryl alkanols, which share structural similarities, can act as narcotics at a cellular level.[8]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Conclusion
Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate is a compound with significant potential for further investigation, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and potential applications based on current knowledge and predictive science. As with any novel compound, experimental validation of the predicted properties is crucial for its future development and application.
References
- BenchChem. (2025). Biological activity of thioether compounds.
- Chemical Synthesis Database. (2025, May 20). ethyl 2-methylsulfanyl-2-phenylacetate.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Green Chemistry. (2026, March 5). Metal-catalyzed Approaches to Aryl Thioethers.
- Guidechem. (n.d.). ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate.
- Molport. (n.d.). ethyl 2-[(2-ethylphenyl)sulfanyl]acetate | 1713163-10-0.
- Moroder, L., & Musiol, H. J. (2011). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology, 6(12), 1347-1354.
- Stenutz, R. (n.d.). ethyl 2-sulfanylacetate.
- PubChem. (n.d.). Ethyl 2-sulfanylacetate;toluene.
- Nguyen, H. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.
- Sagone, A. L., & Husney, R. M. (1987). Toxicity of aromatic thiols in the human red blood cell. Journal of Laboratory and Clinical Medicine, 110(3), 335-345.
- Fun, H. K., et al. (2012). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative).
- The Good Scents Company. (n.d.). ethyl phenyl acetate, 101-97-3.
- PubChem. (n.d.). 2-Ethylphenyl Acetate.
- Sigma-Aldrich. (n.d.). Ethyl phenylacetate ReagentPlus®, 99%.
- Cronin, M. T., & Schultz, T. W. (1996). Predicted toxicities of aryl alkanols and related compounds. SAR and QSAR in Environmental Research, 5(3), 177-188.
- Wikipedia. (n.d.). Thioester.
- Olivito, F., Costanzo, P., Di Gioia, M. L., & Procopio, A. (2018). Efficient Synthesis of Organic Thioacetates in Water. ChemistrySelect, 3(38), 10748-10751.
- Patel, A., & Patel, K. (2014). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 6(5), 332-336.
- ResearchGate. (n.d.). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative).
- Chegg. (2020, September 18). Solved EXAMPLE Ethyl 2-phenylacetate IR spectrum.
- ResearchGate. (2021, April 12). (PDF) Thioethers: An Overview.
- Chandru, K., et al. (2016). The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. Scientific Reports, 6, 29883.
- Fan, C., et al. (2025, February 9). Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal. Organic Letters.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of ethyl ethanoate.
- BenchChem. (2025). Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-(2-bromo-6- formylphenoxy)acetate.
- Guidechem. (n.d.). Ethyl 2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}acetate.
- ChemicalBook. (n.d.). Ethyl phenylacetate(101-97-3) 13C NMR spectrum.
- Oakwood Chemical. (n.d.). Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate.
- ChemicalBook. (2026, March 17). Ethyl phenylacetate | 101-97-3.
- ResearchGate. (n.d.). Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate.
- YouTube. (2021, September 3). NMR spectrum of ethyl acetate.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Sigma-Aldrich. (n.d.). ethyl 2-[(4-methoxyphenyl)sulfanyl]acetate | 28743-98-8.
Sources
- 1. molport.com [molport.com]
- 2. ethyl phenyl acetate, 101-97-3 [thegoodscentscompany.com]
- 3. フェニル酢酸エチル ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of aromatic thiols in the human red blood cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicted toxicities of aryl alkanols and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
